An In-depth Technical Guide to the Chemical and Biological Properties of 2-Chlorohexadecanoic Acid
An In-depth Technical Guide to the Chemical and Biological Properties of 2-Chlorohexadecanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and biological properties of 2-chlorohexadecanoic acid (2-ClHA), a chlorinated fatty acid with significant implications in inflammatory processes and cellular signaling. This document details its physicochemical characteristics, biological functions, and the molecular pathways it modulates, offering valuable insights for researchers in lipid biology and drug development.
Physicochemical Properties
2-Chlorohexadecanoic acid, also known as 2-chloropalmitic acid, is a monochlorinated derivative of palmitic acid.[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₃₁ClO₂ | [1][2] |
| Molecular Weight | 290.9 g/mol | [1][2] |
| IUPAC Name | 2-chlorohexadecanoic acid | [2] |
| CAS Number | 19117-92-1 | [1] |
| Appearance | Crystalline solid | [1] |
| Solubility | DMF: 20 mg/mlDMSO: 20 mg/mlEthanol: 30 mg/mlEthanol:PBS (pH 7.2) (1:3): 0.25 mg/ml | [1] |
| XLogP3 | 7.7 | [2] |
Biological Activity and Significance
2-Chlorohexadecanoic acid is an inflammatory lipid mediator produced endogenously.[3] It is formed from the oxidation of 2-chlorohexadecanal (2-ClHDA), which itself is generated from the attack of reactive chlorinating species, such as hypochlorous acid (HOCl) produced by myeloperoxidase (MPO), on plasmalogens.[4][5] This process is particularly relevant in the context of leukocyte activation during an inflammatory response.[4][5]
Key biological activities of 2-chlorohexadecanoic acid include:
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Induction of COX-2 Expression: 2-ClHA has been shown to increase the expression of cyclooxygenase-2 (COX-2) in human coronary artery endothelial cells (HCAECs).[4][6] COX-2 is a key enzyme in the inflammatory cascade, responsible for the production of prostaglandins.[4]
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Interference with Protein Palmitoylation: As a fatty acid analogue, 2-ClHA can interfere with protein palmitoylation, a crucial post-translational lipid modification that affects protein trafficking, stability, and function.[3]
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Induction of Endoplasmic Reticulum (ER) Stress: Treatment of human brain microvascular endothelial cells (hCMEC/D3) with 2-ClHA induces markers of ER stress, including the phosphorylation of eIF2α and increased expression of ATF4.[3] It also leads to a reduction in ER ATP content.[3]
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Mitochondrial Dysfunction: 2-ClHA disrupts the mitochondrial membrane potential and induces the cleavage of procaspase-3 and PARP, indicative of apoptosis.[3]
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Neutrophil Extracellular Trap (NET) Formation: At a concentration of 10 µM, 2-ClHA induces neutrophil extracellular trap (NET) formation (NETosis) in human neutrophils.[1][7] This involves the release of DNA, colocalization of MPO with extracellular DNA, and the trapping of bacteria like E. coli.[1][7]
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Induction of Apoptosis: In THP-1 cells and primary human monocytes, 2-ClHA (10-50 µM) induces apoptosis, associated with increased caspase-3 activity.[1]
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Weibel-Palade Body Mobilization: 2-ClHA can induce the mobilization of Weibel-Palade bodies in HCAECs, leading to the release of P-selectin, von Willebrand factor, and angiopoietin-2, which in turn promotes neutrophil and platelet adherence.[1]
Signaling Pathways
2-Chlorohexadecanoic acid exerts its biological effects through the modulation of several key signaling pathways.
One of the primary pathways implicated in the inflammatory response to 2-ClHA is the NF-κB signaling pathway . The human COX-2 promoter contains a binding site for NF-κB, a critical transcription factor for inflammatory gene expression.[4] The degradation of IκB, an inhibitor of NF-κB, suggests the involvement of this pathway in 2-ClHDA-induced COX-2 expression, and by extension, likely plays a role in the effects of its metabolite, 2-ClHA.[4]
Furthermore, 2-ClHA induces ER stress-mediated apoptosis . This pathway is initiated by the accumulation of unfolded proteins in the ER, leading to the activation of the unfolded protein response (UPR).
Experimental Protocols
4.1. Synthesis of 2-Chlorohexadecanoic Acid
While not explicitly detailed for the C16 chain in the provided results, a general synthetic route for α-chloro fatty acids can be inferred from similar syntheses. A common method is the Hell-Volhard-Zelinsky reaction, which involves the halogenation of a carboxylic acid at the alpha carbon.
A more modern approach might involve the following conceptual steps:
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Activation of Hexadecanoic Acid: Convert hexadecanoic acid to its acyl chloride or other activated form.
-
α-Chlorination: React the activated hexadecanoic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst.
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Hydrolysis and Purification: Hydrolyze the resulting 2-chlorohexadecanoyl chloride to yield 2-chlorohexadecanoic acid, followed by purification using techniques like recrystallization or chromatography.
4.2. In Vitro Treatment of Endothelial Cells
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Cell Culture: Human coronary artery endothelial cells (HCAEC) or human brain microvascular endothelial cells (hCMEC/D3) are cultured in appropriate media until they reach a suitable confluency.
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Treatment: 2-Chlorohexadecanoic acid is dissolved in a suitable solvent (e.g., DMSO, ethanol) and then diluted in the cell culture medium to the desired final concentration (e.g., 10 µM, 25 µM, or 50 µM).[1][3] The cells are then incubated with the 2-ClHA-containing medium for specified time points (e.g., 4, 6, 8, or 20 hours).[3][4][6]
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Analysis: Following treatment, cells can be harvested for various downstream analyses.
4.3. Western Blotting for COX-2 Expression
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Protein Extraction: After treatment, cells are washed with PBS and lysed using a suitable lysis buffer containing protease inhibitors.
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Protein Quantification: The total protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for COX-2. Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4.4. Quantitative PCR for COX-2 mRNA
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RNA Extraction: Total RNA is extracted from the treated cells using a commercial kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template for quantitative real-time PCR (qPCR) with primers specific for the COX-2 gene and a suitable housekeeping gene for normalization. The relative expression of COX-2 mRNA is calculated using the ΔΔCt method.[4]
4.5. Measurement of ER ATP Content
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Transfection: Cells (e.g., hCMEC/D3) are transfected with a FRET-based ER-localized ATP biosensor (ERAT).
-
Treatment: The transfected cells are then treated with 2-ClHA (e.g., 25 µM for 30 minutes).[3]
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FRET Imaging: The Förster resonance energy transfer (FRET) ratio signal is measured using fluorescence microscopy. A decrease in the FRET ratio indicates a reduction in the ATP concentration within the ER.[3]
Conclusion
2-Chlorohexadecanoic acid is a biologically active lipid mediator with profound effects on cellular processes related to inflammation, ER stress, and apoptosis. Its ability to modulate key signaling pathways such as NF-κB and the unfolded protein response makes it a molecule of significant interest in the study of inflammatory diseases and as a potential target for therapeutic intervention. The experimental protocols and data presented in this guide provide a solid foundation for further research into the multifaceted roles of 2-ClHA in health and disease.
References
- 1. caymanchem.com [caymanchem.com]
- 2. 2-chlorohexadecanoic Acid | C16H31ClO2 | CID 11087559 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-chloro Palmitic Acid | CAS#:19117-92-1 | Chemsrc [chemsrc.com]
- 4. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chlorinated lipid species in activated human neutrophils: lipid metabolites of 2-chlorohexadecanal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Chlorohexadecanal and 2-chlorohexadecanoic acid induce COX-2 expression in human coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-chloro-Palmitic-Acid, 1MG | Labscoop [labscoop.com]
